

Unveiling the Molecular Interactions of 8-(3-Chlorostyryl)caffeine: A Technical Guide

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Compound of Interest

Compound Name: 8-(3-Chlorostyryl)caffeine

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Introduction

8-(3-Chlorostyryl)caffeine (CSC) is a potent and selective antagonist of the adenosine A2A receptor and an inhibitor of monoamine oxidase B (MAO-B).^{[1][2]} This dual pharmacological profile has positioned CSC as a significant tool in neuroscience research, particularly in the study of neurodegenerative disorders such as Parkinson's disease.^{[3][4]} This technical guide provides an in-depth overview of the molecular targets of CSC, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Molecular Targets and Quantitative Affinity

The primary molecular targets of **8-(3-Chlorostyryl)caffeine** are the adenosine A2A receptor and the enzyme monoamine oxidase B (MAO-B). CSC exhibits high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes.

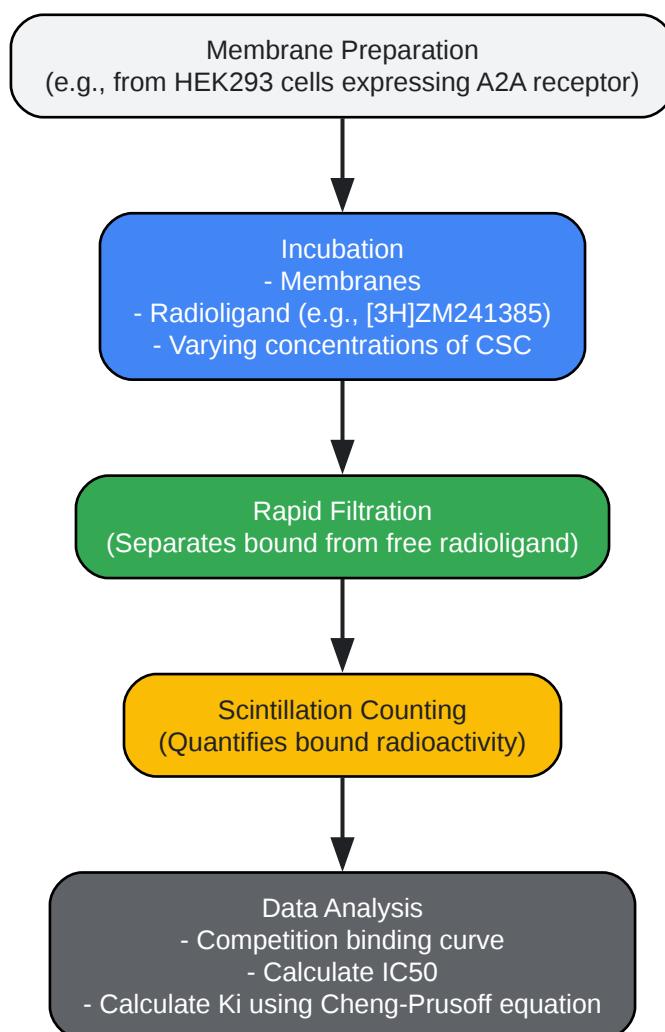
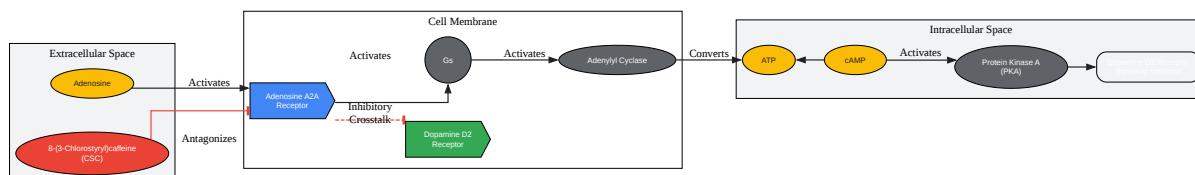
Target	Species	K _i (nM)	Selectivity vs. A1	Reference
Adenosine A2A Receptor	Rat	54	520-fold	[5]
Adenosine A1 Receptor	Rat	28,200	-	[2]
Monoamine Oxidase B (MAO-B)	Mouse Brain Mitochondria	~100	-	[3]

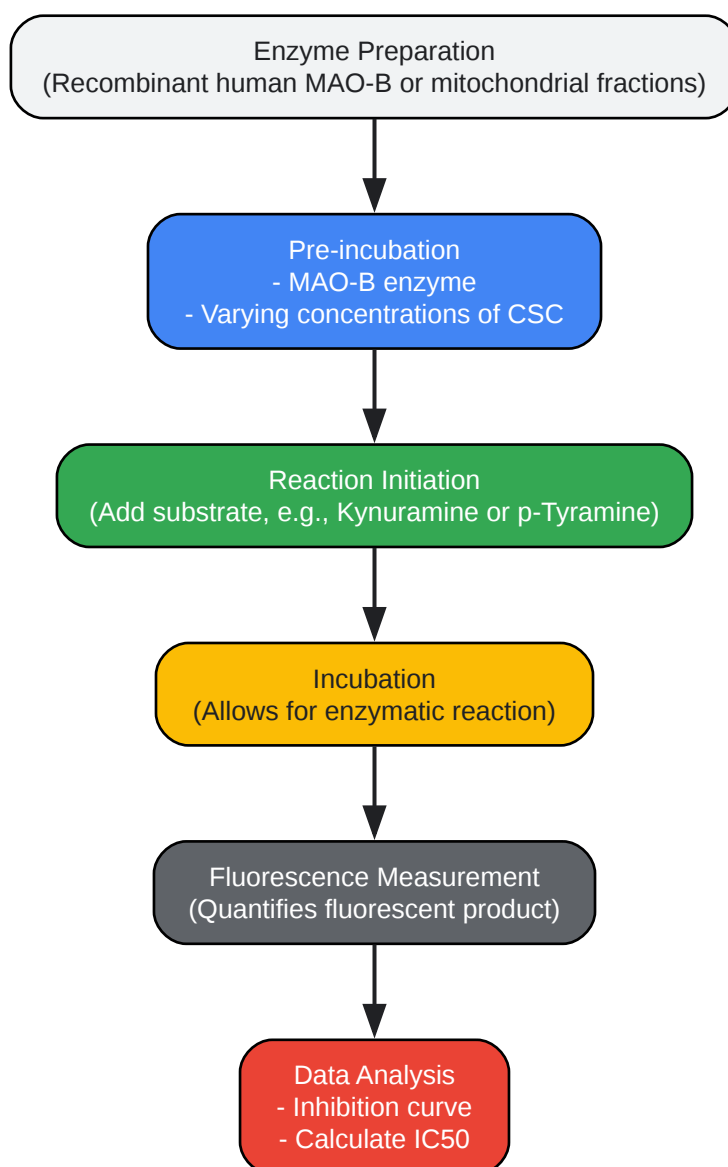
Signaling Pathways and Experimental Workflows

The biological effects of **8-(3-Chlorostyryl)caffeine** are primarily mediated through its interaction with the adenosine A2A receptor signaling cascade and its inhibition of MAO-B activity.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] In the striatum, A2A receptors are often co-located with dopamine D2 receptors, where they form heterodimers and exert an antagonistic interaction. Activation of A2A receptors can dampen D2 receptor signaling, a mechanism that is particularly relevant in the context of Parkinson's disease.[1] CSC, as an A2A receptor antagonist, blocks this pathway, thereby potentiating dopamine D2 receptor-mediated signaling.





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